N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or azides .
Scientific Research Applications
N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
- N-[4-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide
Uniqueness
N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of the 2-fluorobenzoyl group, which can influence its biological activity and chemical reactivity. This fluorinated group can enhance the compound’s stability and interaction with biological targets compared to non-fluorinated analogs .
Properties
Molecular Formula |
C22H15FN2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[4-[(2-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15FN2O3/c23-18-7-3-2-6-17(18)21(26)24-15-9-11-16(12-10-15)25-22(27)20-13-14-5-1-4-8-19(14)28-20/h1-13H,(H,24,26)(H,25,27) |
InChI Key |
YGYQRFMVRZMOCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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